molecular formula C12H14F2O3 B14890669 Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate

Cat. No.: B14890669
M. Wt: 244.23 g/mol
InChI Key: RHOUCOAVEBIHJB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3,4-difluorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanol.

    Substitution: 3-(3,4-difluoro-2-nitrophenyl)-3-hydroxybutanoate.

Scientific Research Applications

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3,4-dichlorophenyl)-3-hydroxybutanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    Ethyl 3-(3,4-dimethylphenyl)-3-hydroxybutanoate: Contains methyl groups instead of fluorine, leading to different chemical and physical properties.

    Ethyl 3-(3,4-difluorophenyl)-3-oxobutanoate: An oxidized form of the compound with a carbonyl group instead of a hydroxy group, which may alter its reactivity and applications.

This compound stands out due to the presence of fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 3-(3,4-difluorophenyl)-3-hydroxybutanoate

InChI

InChI=1S/C12H14F2O3/c1-3-17-11(15)7-12(2,16)8-4-5-9(13)10(14)6-8/h4-6,16H,3,7H2,1-2H3

InChI Key

RHOUCOAVEBIHJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

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